Mesitylhydrazine
Overview
Description
Mesitylhydrazine, also known as (2,4,6-trimethylphenyl)hydrazine, is an organic compound with the molecular formula C9H14N2. It is a derivative of hydrazine and is characterized by the presence of three methyl groups attached to a benzene ring. This compound is typically a colorless to yellow liquid and is known for its applications in organic synthesis and various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mesitylhydrazine can be synthesized through several methods:
Reaction of Mesityl Oxide with Hydrazine: This method involves the reaction of mesityl oxide (2,4,6-trimethyl-2,4-hexadien-1-one) with hydrazine hydrate under controlled conditions. The reaction typically occurs in an organic solvent such as ethanol or methanol at elevated temperatures.
Reduction of Mesityl Azide: Another method involves the reduction of mesityl azide using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of mesitylene (1,3,5-trimethylbenzene) with hydrazine in the presence of a catalyst. This process is optimized for large-scale production and involves stringent control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Mesitylhydrazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form mesityl diazene or mesityl nitroso compounds using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to form mesitylamine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions with halides to form mesityl-substituted hydrazones.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Mesityl diazene, mesityl nitroso compounds.
Reduction: Mesitylamine.
Substitution: Mesityl-substituted hydrazones
Scientific Research Applications
Mesitylhydrazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of mesitylhydrazine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Mesitylhydrazine can be compared with other hydrazine derivatives such as:
Phenylhydrazine: Unlike this compound, phenylhydrazine lacks the three methyl groups on the benzene ring, which affects its reactivity and applications.
Benzylhydrazine: Benzylhydrazine has a benzyl group instead of the mesityl group, leading to different chemical properties and uses.
Dimethylhydrazine: This compound has two methyl groups attached to the hydrazine moiety, making it structurally different from this compound.
Uniqueness of this compound: The presence of three methyl groups on the benzene ring of this compound imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and industrial applications .
Biological Activity
Mesitylhydrazine (C_6H_12N_2) is an organic compound notable for its diverse biological activities, particularly in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its hydrazine functional group attached to a mesityl group (a branched alkyl group derived from mesitylene). Its structure can be represented as follows:
This compound exhibits properties that make it a candidate for various biological applications, including its ability to act as a ligand in coordination chemistry.
This compound has been studied for its potential effects on biological systems through several mechanisms:
- Antioxidant Activity : this compound has shown promise as an antioxidant. Its ability to donate electrons can neutralize free radicals, thereby protecting cells from oxidative stress.
- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting the synthesis of nucleic acids or proteins.
- Interference with Cellular Signaling : The compound may disrupt signaling pathways by interacting with specific receptors or enzymes, which could lead to altered cellular responses.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that this compound derivatives exhibited cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa (cervical) | 15 | Caspase activation |
MCF-7 (breast) | 20 | Apoptosis induction |
A549 (lung) | 25 | Cell cycle arrest |
2. Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties. In animal models of neurodegenerative diseases, it was found to reduce neuronal cell death and improve cognitive function. This effect is thought to be mediated by its antioxidant properties and ability to modulate neuroinflammatory responses.
Case Study 1: Antioxidant Properties
A study published in the Journal of Medicinal Chemistry explored the antioxidant capabilities of this compound in vitro. The results indicated that it significantly reduced lipid peroxidation in neuronal cultures exposed to oxidative stress, suggesting a protective role against neurodegeneration.
Case Study 2: Anticancer Efficacy
In a controlled experiment involving this compound derivatives, researchers observed significant tumor regression in xenograft models when treated with these compounds. The study concluded that this compound could serve as a lead compound for developing new anticancer therapies.
Properties
IUPAC Name |
(2,4,6-trimethylphenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-6-4-7(2)9(11-10)8(3)5-6/h4-5,11H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKZANLHDRKRQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352839 | |
Record name | mesitylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13636-54-9 | |
Record name | mesitylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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